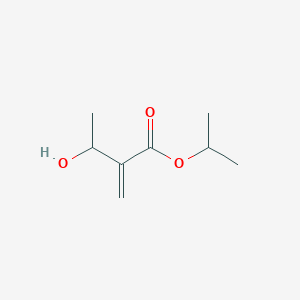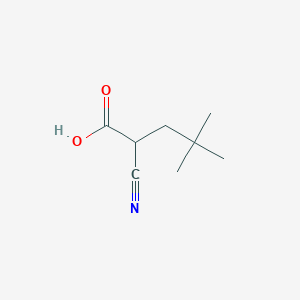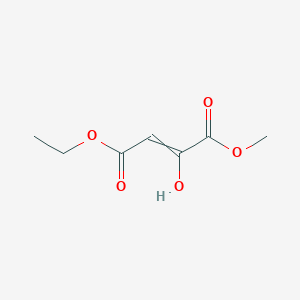
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure that includes both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can be achieved through esterification reactions. One common method involves the reaction of 4-ethyl 1-methyl 2-hydroxybut-2-enedioic acid with an alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Reactants: 4-Ethyl 1-methyl 2-hydroxybut-2-enedioic acid and an alcohol (e.g., methanol or ethanol).
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Product: this compound is formed along with water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl 1-methyl 2-hydroxybutanoate: Similar structure but lacks the double bond in the butenedioate backbone.
4-Ethyl 1-methyl 2-hydroxybut-2-enoate: Similar structure but lacks the second ester group.
Uniqueness
4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is unique due to the presence of both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
89966-32-5 |
|---|---|
Formule moléculaire |
C7H10O5 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
4-O-ethyl 1-O-methyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-6(9)4-5(8)7(10)11-2/h4,8H,3H2,1-2H3 |
Clé InChI |
IYVCZUIWARVGNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


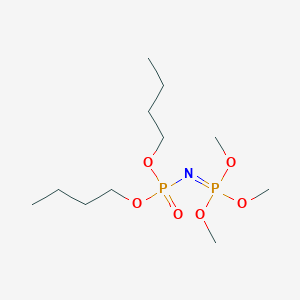
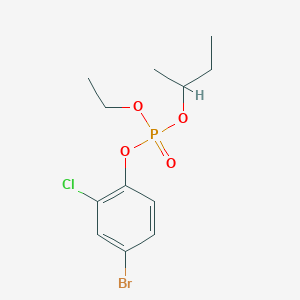
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)


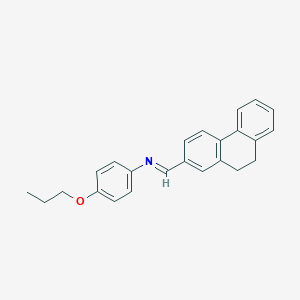
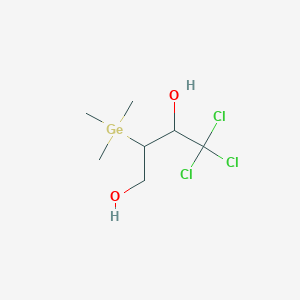
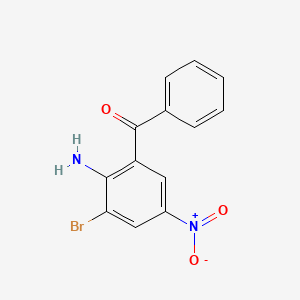
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)

